Regioisomeric Purity and Structural Identity: Meta-Methoxy vs. Ortho/Para Substitution
The target compound carries a methoxy group at the meta position of the phenyl ring, whereas the commonly available alternatives 1-(2-methoxyphenyl)ethanethiol and 1-(4-methoxyphenyl)ethanethiol bear the substituent at the ortho and para positions, respectively. The meta substitution pattern is confirmed by the SMILES string COc1cccc(C(C)S)c1 and the InChI Key STDOSWORAKPUTD-UHFFFAOYSA-N . Commercial specifications from Enamine (via Sigma-Aldrich) list a purity of 95% for this specific regioisomer, ensuring isomeric fidelity that cannot be assumed when ordering generically described methoxyphenyl-ethanethiols . The electron-donating resonance effect of the methoxy group operates differently at the meta position (inductive electron-withdrawing, no resonance donation to the benzylic carbon) compared to the para position (strong resonance donation), which quantitatively alters the electron density at the benzylic carbon and therefore the acidity of the adjacent thiol proton.
| Evidence Dimension | Regioisomeric identity (methoxy position on phenyl ring) |
|---|---|
| Target Compound Data | Meta-methoxy substitution (3-MeO), SMILES: COc1cccc(C(C)S)c1, InChI Key: STDOSWORAKPUTD-UHFFFAOYSA-N, purity 95% |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)ethanethiol (para), CAS 591245-50-0; 1-(2-Methoxyphenyl)ethanethiol (ortho) |
| Quantified Difference | Distinct connectivity: meta-OCH₃ vs. para-OCH₃ vs. ortho-OCH₃; no resonance donation from meta-OCH₃ to benzylic carbon vs. strong donation from para-OCH₃ |
| Conditions | Structural identity confirmed by SMILES, InChI Key, and CAS registry |
Why This Matters
Procurement of the correct regioisomer is essential because the meta-substituted isomer exhibits a different Hammett substituent constant (σₘ ≈ +0.12 for OCH₃) compared to the para isomer (σₚ ≈ -0.27), directly impacting thiol pKa and nucleophilicity in coupling reactions.
